molecular formula C22H26N4O6S B12155274 (2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B12155274
M. Wt: 474.5 g/mol
InChI Key: QBOYCJSKLKLXEN-UCQKPKSFSA-N
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Description

[2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a toluene sulfonyl group, and a phenoxy acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(Toluene-4-sulfonyl)-piperazine, followed by its acetylation to form the acetyl derivative. This intermediate is then reacted with hydrazonomethyl-phenoxy-acetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:

  • 4-(Toluene-4-sulfonyl)-piperazine
  • Phenoxyacetic acid derivatives
  • Sulfonic acid derivatives

Uniqueness

What sets [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for innovation and discovery.

Properties

Molecular Formula

C22H26N4O6S

Molecular Weight

474.5 g/mol

IUPAC Name

2-[2-[(Z)-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H26N4O6S/c1-17-6-8-19(9-7-17)33(30,31)26-12-10-25(11-13-26)15-21(27)24-23-14-18-4-2-3-5-20(18)32-16-22(28)29/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)(H,28,29)/b23-14-

InChI Key

QBOYCJSKLKLXEN-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=C3OCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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